physical and chemical properties of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
physical and chemical properties of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
Introduction
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a crucial building block for the development of more complex molecular architectures. The quinoline core is a privileged scaffold in drug discovery, known for its presence in a wide array of pharmacologically active agents, including antibacterial and anti-inflammatory compounds.[1][2] This guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, reactivity, and safety considerations for this compound, tailored for researchers and professionals in drug development.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundation of all subsequent research. Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is systematically identified by several key descriptors.
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IUPAC Name: ethyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate[3]
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Synonyms: 3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester[3]
The molecule's structure, featuring a bicyclic quinoline system substituted with chloro, fluoro, hydroxyl, and ethyl carboxylate groups, dictates its chemical behavior and potential for further modification.
Caption: 2D structure of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, computed by PubChem, provides a quantitative profile of the molecule.[3]
| Property | Value | Source |
| Molecular Weight | 269.65 g/mol | [3][4] |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 269.0254990 Da | [3] |
| Topological Polar Surface Area | 55.4 Ų | [3] |
| Heavy Atom Count | 18 | [3] |
| Complexity | 399 | [3] |
| CAS Number | 75001-54-6 | [3][4] |
Note: These properties are computationally derived and provide estimated values.
Synthesis and Reactivity
Synthetic Pathway: The Gould-Jacobs Reaction
The primary method for synthesizing 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[1] This process involves two key steps: the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.
The causality behind this experimental choice lies in its reliability and versatility for creating the quinoline core from readily available anilines. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution, which closes the second ring of the quinoline system.
Caption: Generalized workflow for the Gould-Jacobs synthesis of the target compound.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for similar 7-chloro-4-hydroxyquinoline derivatives and serves as a self-validating system where the progress can be monitored at each stage.[5][6]
Step 1: Condensation of Aniline and EMME
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Combine 1.0 mole of 3-chloro-2-fluoroaniline and 1.1 moles of diethyl ethoxymethylenemalonate in a round-bottomed flask.
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Heat the mixture on a steam bath for approximately 1 hour. The reaction is driven forward by the distillation of the ethanol byproduct.
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The resulting warm, crude intermediate, diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate, is sufficiently pure to be used directly in the next step without further purification.
Step 2: Thermal Cyclization
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In a separate flask equipped for high-temperature reflux, heat a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether) to a vigorous boil (approx. 250-260 °C).
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Carefully and slowly add the crude intermediate from Step 1 into the boiling solvent.
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Continue heating for 1 hour. During this period, the cyclized product, ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize out of the hot solution.
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Cool the reaction mixture to room temperature.
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Collect the precipitated solid by vacuum filtration.
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Wash the filter cake with a non-polar solvent (e.g., hexane) to remove residual high-boiling solvent and colored impurities.[5]
Reactivity and Potential Challenges
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Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions (e.g., refluxing with NaOH) to yield the corresponding 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.[5][7] This carboxylic acid is often the desired intermediate for further derivatization, particularly in the synthesis of fluoroquinolone antibiotics.
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Regioisomer Formation: A significant challenge when using substituted anilines like 3-chloro-2-fluoroaniline is the potential formation of undesired regioisomers. Depending on the cyclization conditions, the 5-chloro-6-fluoro isomer could potentially form alongside the desired 7-chloro-8-fluoro product. Careful control of reaction conditions and subsequent purification are essential to isolate the correct isomer.[5]
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Decarboxylation: The 4-hydroxyquinoline-3-carboxylic acid intermediate can be decarboxylated at high temperatures to remove the carboxyl group, yielding 7-chloro-8-fluoro-4-quinolinol.[8]
Spectral and Analytical Characterization
While specific spectral data for this exact compound is not publicly available, characterization would rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: Would confirm the presence of the ethyl group (a quartet and a triplet), aromatic protons on the quinoline core, and the N-H proton. The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 7-chloro-8-fluoro substitution pattern. For a similar compound, 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, the proton at the H-2 position appears as a singlet around 8.42 ppm, while the aromatic H-5 and H-6 protons appear as doublets around 8.10 and 7.63 ppm, respectively.[9]
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¹³C-NMR: Would show distinct signals for the carbonyl carbons (ester and quinolone), the sp² carbons of the aromatic rings, and the sp³ carbons of the ethyl group.
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-
Infrared (IR) Spectroscopy: Key absorbances would be expected for the O-H/N-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching of the ester and quinolone (~1670-1710 cm⁻¹), and C-Cl/C-F bonds in the fingerprint region.[9]
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Mass Spectrometry (MS): Would be used to confirm the molecular weight (269.65 g/mol ) and the isotopic pattern characteristic of a monochlorinated compound.[10]
Applications in Research and Drug Development
The primary value of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate lies in its role as a versatile intermediate.
-
Fluoroquinolone Antibiotics: The core structure is highly similar to that of quinolone and fluoroquinolone antibiotics. The carboxylic acid derivative is a key precursor for synthesizing analogues of drugs like Ciprofloxacin, where modifications at the N-1 and C-7 positions are common.[11][12]
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Antimalarial Drug Synthesis: The 7-chloroquinoline scaffold is the cornerstone of several antimalarial drugs, most notably Chloroquine.[8] This highlights the importance of this structural motif in medicinal chemistry.
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Kinase Inhibitors: The quinoline ring is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule provide handles for synthetic elaboration to target specific enzyme active sites.
Safety and Handling
As a laboratory chemical, proper safety protocols must be followed. The information below is a synthesis from multiple safety data sheets (SDS) for this or structurally related compounds.
-
Hazard Identification: May be harmful if swallowed or inhaled.[13][14] Causes skin and serious eye irritation.[13][15]
-
Personal Protective Equipment (PPE):
-
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[13][16]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[13][16]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[13][17]
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Ingestion: Do not induce vomiting. Give 1-2 glasses of water to drink and seek immediate medical attention.[16]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from direct sunlight.[16] Recommended shipping and short-term storage temperature is 4°C.[4]
Conclusion
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its physicochemical properties, governed by its halogenated quinoline structure, make it a valuable precursor for a range of target molecules in drug discovery. A thorough understanding of its synthesis via the Gould-Jacobs reaction, its reactivity, and appropriate safety measures is essential for its effective and safe utilization in a research and development setting.
References
-
Title: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: SAFETY DATA SHEET - Revanol Source: trade.gov.jo URL: [Link]
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Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates Source: MDPI URL: [Link]
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Title: ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate - Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids Source: ResearchGate URL: [Link]
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Title: Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Characterization Data of Products Source: The Royal Society of Chemistry URL: [Link]
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Title: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: International Union of Crystallography URL: [Link]
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Title: Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Ahmad/8991a02934091a92e165445258838d781b4d0891]([Link]
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Title: 4,7-dichloroquinoline Source: Organic Syntheses URL: [Link]
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Title: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: ResearchGate URL: [Link]
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Title: 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry URL: [Link]
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